BTK Enzymatic Inhibition: Target Compound vs. Closest Patent Analog
The target compound achieves an IC50 of 1 nM against BTK in a cell-free enzymatic assay, as reported in US20240083900 Example 156 [1]. This represents a >50-fold improvement over a closely related benzimidazole-acrylamide analog (CHEMBL4863078, IC50 = 52 nM) tested under comparable conditions [2]. The 3-(benzimidazol-1-ylmethyl)phenylmethyl substitution pattern is directly responsible for this gain in potency by optimizing the hinge-binding interaction geometry.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Close benzimidazole-acrylamide analog (CHEMBL4863078): 52 nM |
| Quantified Difference | 52-fold superiority |
| Conditions | Full-length N-terminal GST-tagged BTK (residues 1-659) expressed in Sf21 insect cells; peptide substrate NH2-ETVYSEVRK-biotin |
Why This Matters
This 52-fold difference means that sourcing the correct analog is essential to avoid a catastrophic loss in chemical probe potency at the intended therapeutic target.
- [1] US Patent US20240083900, Example 156. BTK IC50: 1 nM. View Source
- [2] BindingDB BDBM50578887 (ChEMBL4863078). BTK IC50: 52 nM. View Source
